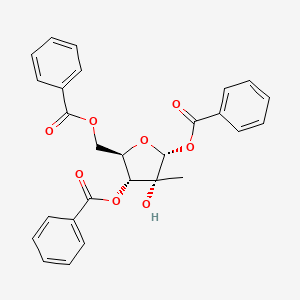
α-Phenyl-2-piperidinemethanol (Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Phenyl-2-piperidinemethanol is a chemical compound with the molecular formula C₁₂H₁₇NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-2-piperidinemethanol typically involves the reaction of 2-piperidinemethanol with α-bromoacetophenone. This reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-piperidinemethanol attacks the electrophilic carbon of α-bromoacetophenone, forming the desired product .
Industrial Production Methods: Industrial production of α-Phenyl-2-piperidinemethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include α-bromoacetophenone and 2-piperidinemethanol, with the reaction typically carried out in an organic solvent under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: α-Phenyl-2-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of α-Phenyl-2-piperidinone.
Reduction: Formation of α-Phenyl-2-piperidinemethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
α-Phenyl-2-piperidinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of α-Phenyl-2-piperidinemethanol involves its interaction with molecular targets in the body. It may act on specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular pathways .
Comparison with Similar Compounds
α-Phenyl-2-piperidinone: A ketone derivative of α-Phenyl-2-piperidinemethanol.
2-Piperidinemethanol: A precursor in the synthesis of α-Phenyl-2-piperidinemethanol.
Levophacetoperane Hydrochloride: A sympathomimetic central nervous system stimulant derived from α-Phenyl-2-piperidinemethanol.
Uniqueness: α-Phenyl-2-piperidinemethanol is unique due to its specific structure, which allows it to undergo various chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
5583-35-7 |
|---|---|
Molecular Formula |
C₁₂H₁₇NO |
Molecular Weight |
191.27 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





